REACTION_CXSMILES
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Cl[C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:13]([NH2:18])[CH2:14][CH:15]([CH3:17])[CH3:16].C(N(CC)CC)C>C(OCC)(=O)C>[CH2:13]([NH:18][C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:14][CH:15]([CH3:17])[CH3:16]
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Name
|
|
Quantity
|
3.71 g
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Type
|
reactant
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Smiles
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ClC1=C(C(=O)OCC)C=CC=N1
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Name
|
|
Quantity
|
3.03 mL
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Type
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reactant
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Smiles
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C(CC(C)C)N
|
Name
|
|
Quantity
|
3.62 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
25C
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the mixture washed with water
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Type
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EXTRACTION
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Details
|
The organic layer was extracted with 1N aqueous hydrochloric acid
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Type
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EXTRACTION
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Details
|
then extracted with ethyl acetate (2 portions)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)NC1=C(C(=O)OCC)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.58 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |